The molecular formula of 9-(2-Deoxy-beta-D-ribofuranosyl)-6-methylpurine is with a molecular weight of 250.25 g/mol. It is categorized under the Medical Subject Headings (MeSH) as a chemical and drug within the carbohydrates and glycosides category, specifically focusing on nucleosides and purine nucleosides . The compound has been submitted to the National Cancer Institute for evaluation, indicating its relevance in cancer research .
The synthesis of 9-(2-Deoxy-beta-D-ribofuranosyl)-6-methylpurine can be achieved through various methods, with one notable approach involving the conversion of inosine to the desired nucleoside. This process typically includes several steps:
This method has been noted for its mild reaction conditions and high yields, making it an efficient synthesis route for various substituted purine nucleosides .
9-(2-Deoxy-beta-D-ribofuranosyl)-6-methylpurine participates in several important chemical reactions:
These reactions highlight its potential as an antiviral agent and its utility in biochemical assays.
The mechanism of action of 9-(2-Deoxy-beta-D-ribofuranosyl)-6-methylpurine primarily involves:
This mechanism underpins its potential therapeutic applications in treating viral infections and possibly certain cancers.
Key physical and chemical properties of 9-(2-Deoxy-beta-D-ribofuranosyl)-6-methylpurine include:
These properties are essential for understanding its handling and application in laboratory settings.
The applications of 9-(2-Deoxy-beta-D-ribofuranosyl)-6-methylpurine are diverse:
The systematic IUPAC name for this compound is (2R,3S,5R)-2-(hydroxymethyl)-5-(6-methyl-9H-purin-9-yl)tetrahydrofuran-3-ol, reflecting its precise stereochemical configuration. It is alternatively designated as 9-(2-Deoxy-β-D-ribofuranosyl)-6-methylpurine or 6-methylpurine-2'-deoxyriboside, with the CAS registry number 16006-64-7 [3] [6]. The molecular formula is C₁₁H₁₄N₄O₃ (molecular weight: 250.26 g/mol), confirmed by PubChem records [1].
The stereochemistry features a β-D-ribofuranose moiety where the purine base attaches at the anomeric carbon (C1') in a β-configuration. The 2'-deoxyribose sugar adopts a characteristic C2'-endo puckering conformation, which facilitates molecular recognition by enzymatic targets. The 6-methyl group on the purine ring introduces steric and electronic perturbations compared to canonical nucleosides like deoxyadenosine [4] [5].
X-ray crystallography reveals this compound’s binding mode within biological targets. When complexed with Escherichia coli purine nucleoside phosphorylase (PNP), it exhibits a 2.30 Å resolution structure (PDB ID: 1PR2). The nucleoside binds with the 6-methylpurine base occupying a hydrophobic pocket, inducing a 2.6 Å shift in the sugar-phosphate alignment compared to adenosine. This distortion optimizes the substrate for phosphorolysis [2] [4].
Table 1: Crystallographic Data for Key Complexes
PDB ID | Complex Description | Resolution (Å) | Key Structural Features | |
---|---|---|---|---|
1PR2 | E. coli PNP + 9-(2-Deoxy-β-D-ribofuranosyl)-6-methylpurine | 2.30 | Hydrophobic pocket accommodation of 6-methyl group; sugar shift | |
1OVG | M64V mutant PNP + compound | 2.20 | Enhanced active-site flexibility for modified substrates | [7] |
Spectroscopic analyses include ¹H and ¹³C NMR, which confirm the anomeric configuration (δ 6.20 ppm, d, J=6.5 Hz, H-1') and sugar proton resonances. UV-Vis spectroscopy shows λₘₐₓ at 268 nm (ε 11,200 M⁻¹cm⁻¹), characteristic of 6-alkylpurine derivatives [3] [4].
Molecular dynamics simulations and docking studies elucidate how the 6-methyl group influences binding. The hydrophobic moiety enhances van der Waals interactions with residues Phe₁₆₀, Glu₂₀₁, and Met₂₁₉ in E. coli PNP’s active site. Quantum mechanical calculations further indicate that the methyl group elevates the purine ring’s electron density, stabilizing the oxocarbenium-like transition state during phosphorolysis. This transition state involves glycosidic bond cleavage preceding phosphate attack, with a calculated energy barrier reduction of 2.3 kcal/mol compared to unsubstituted analogs [2] [4] [7].
Table 2: Key Molecular Interactions from Computational Studies
Interaction Type | Residues/Atoms Involved | Energetic Contribution (ΔG, kcal/mol) | Biological Implication |
---|---|---|---|
Hydrophobic contact | 6-methyl group + Phe₁₆₀ | -4.2 | Base positioning in catalytic site |
Hydrogen bonding | O4' ... Arg₂₄ | -3.8 | Sugar-phosphate alignment |
Transition state stabilization | Partial charge redistribution | Barrier reduction: 2.3 | Enhanced catalytic rate (kcat/Km) |
Substrate specificity studies highlight this compound’s unique behavior with phosphorylases:
Table 3: Substrate Activity Comparison Across Analogous Nucleosides
Nucleoside | kcat/Km (M⁻¹s⁻¹) with E. coli PNP | Relative Activity vs. Natural Substrates | Key Structural Determinant | |
---|---|---|---|---|
9-(2-Deoxy-β-D-ribofuranosyl)-6-methylpurine | 4.7 × 10⁴ | 88% | C6-methyl hydrophobic insertion | |
Adenosine | 5.3 × 10⁴ | 100% | C6-amino group H-bonding | |
9-β-D-Arabinofuranosyl-6-methylpurine | 9.5 × 10² | 1.8% | C2'-OH stereochemical clash | |
9-(6-Deoxy-α-L-talofuranosyl)-6-methylpurine | 1.1 × 10³ (wild-type PNP) | 2.1% | C5' stereoinversion | [5] |
This comparative analysis underscores how minimal alterations—especially at purine C6 and sugar C2'—dictate enzymatic recognition, informing prodrug design for targeted therapies [4] [5].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4